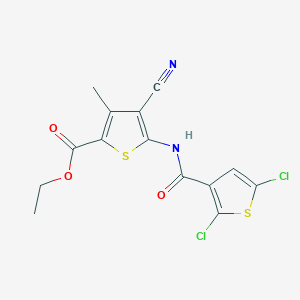
Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate" is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in pharmaceuticals and materials science. The compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized through Knoevenagel condensation, which is a reaction that forms carbon-carbon double bonds . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was used as a starting material for various heterocyclization reactions, leading to the formation of different derivatives . These methods highlight the versatility of thiophene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their reactivity and potential applications. For example, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, a related compound, was analyzed and found to form a two-membered cyclamer held together by intermolecular interactions . These structural insights are essential for understanding how modifications to the thiophene core can affect the overall properties of the molecule.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, which can be used to further modify their structure. The reactions include nucleophilic substitutions, cycloadditions, and condensations, leading to a wide range of products with different properties . The reactivity of these compounds is influenced by the substituents on the thiophene ring, which can be strategically selected to achieve the desired transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's electronic properties, which is important for applications in electronic materials . Additionally, the presence of functional groups such as carboxylates and amides can affect the solubility and reactivity of the compounds . These properties are critical when considering the compound for pharmaceutical applications, as they will affect its bioavailability and interaction with biological targets.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Novel Thiophene Derivatives
A study by Mohareb et al. (2016) focused on the synthesis of novel thiophene derivatives with potential anti-proliferative activity. The research highlighted the design, synthesis, and evaluation of thiophene and benzothiophene derivatives as anti-cancer agents, demonstrating significant activity against tumor cell lines. This study underscores the compound's utility in developing potential chemotherapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial Evaluation
Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, including antimicrobial evaluations of newly synthesized agents. This research showcases the compound's relevance in generating new entities with promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Material Science and Catalysis
Polymer-supported Catalytic Systems
Sivakumar and Phani (2011) discussed the use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents for catalytic reactions. This research indicates the compound's potential in enhancing catalytic processes, particularly in hydrogenation and electro-oxidation reactions (Sivakumar & Phani, 2011).
Dye Synthesis and Textile Application
Complexation with Metal for Dye Synthesis
Research by Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives and their application on polyester and nylon fabrics. The study highlighted the compound's role in creating dyes with excellent fastness and levelness properties, showing its significance in textile engineering (Abolude, Bello, Nkeonye, & Giwa, 2021).
Antioxidant and Anti-inflammatory Activities
Evaluation of Anti-inflammatory Activities
A study by Madhavi and Sreeramya (2017) synthesized and evaluated novel thiophene derivatives for their antioxidant and anti-inflammatory activities. The compounds displayed significant activity, suggesting the chemical's utility in developing new therapeutic agents (Madhavi & Sreeramya, 2017).
Propriétés
IUPAC Name |
ethyl 4-cyano-5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-3-21-14(20)10-6(2)8(5-17)13(23-10)18-12(19)7-4-9(15)22-11(7)16/h4H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVEOCCUDMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)
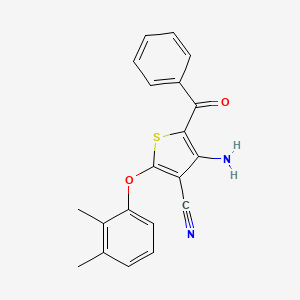

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
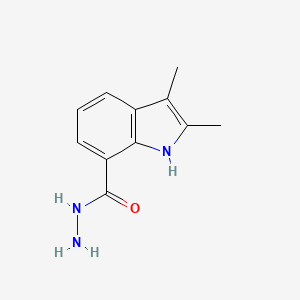
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
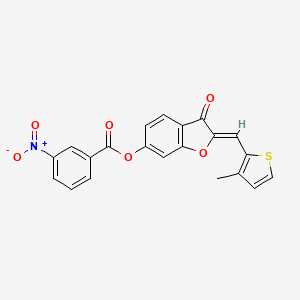
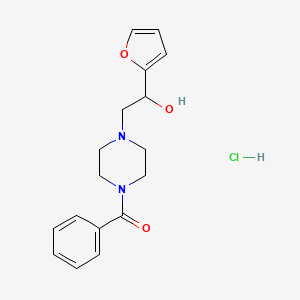
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
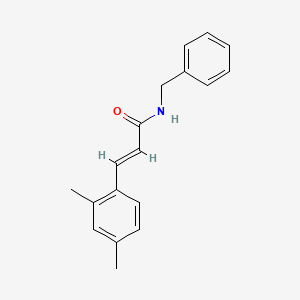
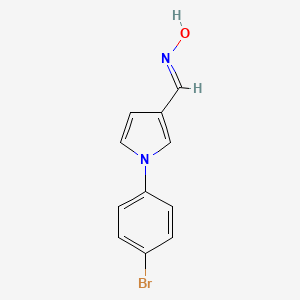
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)